1-(4-tert-Butylphenyl)-2-methyl-2-propanol
Description
Structural Classification and Research Significance within Tertiary Alcohol Chemistry
1-(4-tert-Butylphenyl)-2-methyl-2-propanol is an organic compound that belongs to the class of tertiary alcohols. libretexts.org Its structure is defined by a hydroxyl (-OH) group attached to a tertiary carbon atom, which is a carbon bonded to three other carbon atoms. libretexts.org The molecule incorporates two key features: a p-tert-butylphenyl group and a 2-methyl-2-propanol moiety. The IUPAC name indicates a propane (B168953) backbone with a methyl group and a hydroxyl group on the second carbon, and a 4-tert-butylphenyl group attached to the first carbon.
Tertiary alcohols exhibit distinct chemical properties that set them apart from primary and secondary alcohols. libretexts.org A defining characteristic is their resistance to oxidation under typical conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. wikipedia.orgpressbooks.pub Their reactivity is often dominated by reactions involving the hydroxyl group, such as dehydration to form alkenes or substitution reactions under acidic conditions. wikipedia.org The steric bulk provided by the three alkyl substituents can also influence reactivity, for instance, by hindering nucleophilic attack at the carbinol carbon. wikipedia.org
In the context of medicinal chemistry, tertiary alcohols are of particular importance. While primary and secondary alcohols can be metabolic "soft spots" susceptible to oxidation and glucuronidation, tertiary alcohols often show improved metabolic stability. nih.gov The geminal alkyl groups can sterically shield the hydroxyl group, making the molecule less prone to metabolic breakdown, a desirable trait in drug discovery. nih.gov
Table 1: Classification of Alcohols
| Classification | General Formula | Structural Feature | Example |
|---|---|---|---|
| Primary (1°) | RCH₂OH | -OH group is on a carbon bonded to one other carbon. libretexts.org | Ethanol |
| Secondary (2°) | R₂CHOH | -OH group is on a carbon bonded to two other carbons. libretexts.org | Isopropanol (B130326) |
| Tertiary (3°) | R₃COH | -OH group is on a carbon bonded to three other carbons. libretexts.org | tert-Butyl alcohol |
Historical Context of Research on Analogous tert-Butylphenyl Propanol (B110389) Derivatives
While research specifically on this compound is not widely documented in public literature, the study of its structural analogues provides a rich historical context. Compounds containing the tert-butylphenyl moiety are common in industrial and academic research. For example, derivatives like 4-tert-butylbenzyl alcohol and 2-(4-tert-butylphenyl)ethanol (B1581585) are recognized as important raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cachemicalbook.com
The presence of the tert-butyl group on the phenyl ring is a common strategy in chemical synthesis to introduce steric bulk. This can direct the position of subsequent reactions, influence the molecule's final conformation, and alter its physical properties, such as solubility and crystallinity. Research into related compounds often focuses on optimizing synthetic routes and exploring their utility as building blocks for more complex molecules. For instance, 4-tert-butylphenethyl alcohol is used as an intermediate in organic synthesis. chemicalbook.com The physical properties of these analogues, as shown in the table below, provide a baseline for predicting the characteristics of this compound.
Table 2: Properties of Analogous Alcohol Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|---|
| tert-Butyl alcohol | C₄H₁₀O | 74.12 | 82-83 | 25-26 | Miscible wikipedia.orgchemicalbook.com |
| 4-tert-Butylbenzyl alcohol | C₁₁H₁₆O | 164.24 | Not available | Not available | Insoluble fishersci.ca |
| 1-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 | Not available | Not available | Not specified scbt.com |
| 2-(4-tert-butylphenyl)ethanol | C₁₂H₁₈O | 178.27 | Not available | Not available | Not specified chemicalbook.com |
Scope and Objectives of Academic Inquiry for This Specific Compound
The academic inquiry into this compound would likely be multifaceted, driven by its unique structural combination. The primary objectives of such research would include its synthesis, characterization, and the exploration of its potential applications.
Synthesis and Characterization: A key objective would be to develop an efficient synthetic route to the compound. A plausible approach would involve a Grignard reaction between a 4-tert-butylbenzylmagnesium halide and acetone, followed by an aqueous workup. Subsequent research would focus on its full characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and understand its conformational properties.
Investigation of Physicochemical Properties: The interplay between the bulky tert-butylphenyl group and the tertiary alcohol center would be of fundamental interest. Studies would aim to determine its physical properties (e.g., melting point, boiling point, solubility) and to understand how the steric hindrance and electronic effects of the tert-butylphenyl group influence the reactivity of the tertiary alcohol. The bulky substituent may provide kinetic stability to reactive intermediates, a strategy used to stabilize otherwise transient species in other areas of organometallic chemistry. acs.org
Exploring Potential Applications:
Intermediate in Synthesis: Following the precedent of its analogues, a major research avenue would be its use as a chemical intermediate. fishersci.cachemicalbook.com The tertiary alcohol group could serve as a handle for further functionalization or as a protecting group that can be removed under specific conditions. wikipedia.org
Materials Science: The bulky and rigid nature of the tert-butylphenyl group could impart interesting properties if the molecule were to be used as a monomer or a component in polymers or other materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)12-8-6-11(7-9-12)10-14(4,5)15/h6-9,15H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCJBDEFFHDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Tert Butylphenyl 2 Methyl 2 Propanol
Stereoselective Synthesis Approaches
The synthesis of chiral molecules, or enantiomers, of 1-(4-tert-Butylphenyl)-2-methyl-2-propanol requires specialized stereoselective techniques. Although the target molecule itself is achiral, the principles of stereoselective synthesis are critical when designing pathways that may involve chiral intermediates or when adapting these methods for related chiral structures.
Asymmetric Catalytic Hydrogenation of Olefinic Precursors
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines to produce chiral alkanes, alcohols, and amines with high enantiomeric excess. scholaris.ca This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen across a double bond, favoring the formation of one enantiomer over the other.
For the synthesis of a chiral analogue of this compound, a suitable olefinic precursor would be required. For instance, a molecule like 1-(4-tert-butylphenyl)-2-methylprop-1-ene could be hydrogenated. While the direct hydrogenation of this specific substrate to produce the target molecule is a standard reduction, the principles of asymmetric hydrogenation would be applied to a prochiral variant. The success of such a reaction hinges on the choice of catalyst and reaction conditions. Catalytic systems based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands like BINAP or P-Phos, have demonstrated high efficacy in similar transformations. scholaris.ca The selection of solvent, pressure of hydrogen gas, and temperature are critical parameters that must be optimized to achieve high conversion and enantioselectivity.
Chiral Auxiliary-Mediated Transformations for Enantiomeric Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy provides a reliable method for controlling stereochemistry. nih.govnih.gov
In the context of synthesizing a chiral derivative of this compound, a precursor such as a carboxylic acid or an α,β-unsaturated amide could be coupled with a chiral auxiliary like pseudoephedrine or one of Evans' oxazolidinone auxiliaries. nih.govyoutube.com For example, an amide formed between 4-tert-butylbenzoic acid and a chiral auxiliary could undergo diastereoselective alkylation reactions to build the desired carbon skeleton. The steric hindrance provided by the auxiliary would guide the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule or a key intermediate. The use of N-tert-butanesulfinyl imines is another robust strategy, particularly for the stereocontrolled synthesis of amines and alcohols. nih.gov
Targeted Synthesis from Aromatic and Alkyl Precursors
The construction of this compound from simpler aromatic and alkyl building blocks is a fundamental approach in organic synthesis. These methods are valued for their reliability and the ready availability of starting materials.
Grignard Reagent Addition to Ketones and Aldehydes
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds and synthesizing alcohols. libretexts.org To synthesize the tertiary alcohol this compound, two primary Grignard routes are feasible:
Route A: The reaction of a Grignard reagent derived from a tert-butyl halide, such as tert-butylmagnesium bromide, with 4'-tert-butylacetophenone.
Route B: The reaction of a Grignard reagent prepared from 1-bromo-4-tert-butylbenzene (B1210543) with acetone. vaia.com
In both pathways, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. libretexts.org The resulting magnesium alkoxide intermediate is then protonated in an aqueous acidic workup step to yield the final tertiary alcohol. mnstate.edugoogleapis.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by water. libretexts.org
Table 1: Grignard Synthesis Pathways for this compound
| Route | Aromatic Precursor | Ketone/Alkyl Precursor | Grignard Reagent |
| A | 4'-tert-Butylacetophenone | tert-Butyl Bromide | tert-Butylmagnesium Bromide |
| B | 1-Bromo-4-tert-butylbenzene | Acetone | 4-tert-Butylphenylmagnesium Bromide |
Multi-step Convergent and Divergent Syntheses
Multi-step syntheses allow for the construction of complex molecules through a sequence of reactions. These can be designed as either convergent or divergent pathways. libretexts.orgyoutube.com
A divergent synthesis , conversely, starts from a common intermediate that is elaborated into a variety of different target structures. For instance, one could start with 4-tert-butyltoluene (B18130). google.com This starting material could be brominated at the benzylic position and then converted into a variety of functional groups. Alternatively, the aromatic ring could be functionalized through electrophilic substitution to introduce other groups before building the side chain, allowing for the creation of a library of related compounds from a single precursor.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions and waste. researchgate.net Key parameters that are typically adjusted include temperature, solvent, reaction time, and the stoichiometry of reagents. researchgate.netscielo.br
For the Grignard synthesis of this compound, several factors can be optimized. The choice of solvent can influence the solubility of reagents and the stability of the Grignard reagent. Temperature control is critical; while the initial formation of the Grignard reagent may require heating, the subsequent addition to the ketone is often performed at a lower temperature to control the reaction rate and prevent side reactions, such as enolization of the ketone. The reaction time must be sufficient for complete conversion but not so long as to promote the formation of degradation products. scielo.br
Table 2: Illustrative Optimization of a Grignard Reaction for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Grignard Reagent | Yield (%) |
| 1 | Diethyl Ether | 0 to 25 | 2 | 1.2 | 85 |
| 2 | THF | 0 to 25 | 2 | 1.2 | 90 |
| 3 | THF | -10 to 25 | 2 | 1.2 | 92 |
| 4 | THF | 0 to 25 | 4 | 1.2 | 91 |
| 5 | THF | 0 to 25 | 2 | 1.5 | 94 |
This table is illustrative and represents typical optimization trends for Grignard reactions.
Isolation and Purification Techniques for Synthetic Products
The isolation and purification of this compound from the Grignard reaction mixture is a critical step to obtain the pure compound. The process involves several standard laboratory techniques.
Quenching and Initial Separation Upon completion of the reaction, the mixture is cooled in an ice bath. The reaction is then carefully quenched by the slow addition of a cold aqueous acid solution, such as dilute sulfuric acid or a saturated aqueous solution of ammonium (B1175870) chloride. youtube.comchegg.com This step serves two purposes: it protonates the magnesium alkoxide salt formed during the reaction to yield the tertiary alcohol, and it dissolves the magnesium salts (e.g., magnesium hydroxy bromide) to facilitate separation. youtube.com
Extraction The product is then extracted from the aqueous mixture using an organic solvent immiscible with water, typically diethyl ether or ethyl acetate. youtube.comorgsyn.org The mixture is transferred to a separatory funnel, and the organic solvent is added. After shaking and allowing the layers to separate, the organic layer containing the desired alcohol is collected. This extraction process is often repeated multiple times to maximize the recovery of the product from the aqueous phase. orgsyn.org
Washing and Drying The combined organic extracts are then washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated sodium chloride solution). The brine wash helps to remove the bulk of the water from the organic layer. The washed organic phase is then dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water. orgsyn.org The drying agent is subsequently removed by filtration.
Final Purification The final purification of the crude product is typically achieved by one of two methods, depending on the physical properties of the alcohol.
Distillation: The solvent is first removed from the dried organic solution using a rotary evaporator. The resulting crude oil can then be purified by vacuum distillation. google.comorgsyn.org Aromatic alcohols often have high boiling points, and distillation under reduced pressure prevents decomposition at high temperatures. wikipedia.org
Crystallization: If the tertiary alcohol is a solid at room temperature, which is plausible for this compound, recrystallization is an effective purification method. acs.org A suitable solvent or solvent mixture is chosen in which the alcohol has high solubility at elevated temperatures and low solubility at cooler temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals. youtube.com The purified crystals are then collected by suction filtration and washed with a small amount of cold solvent.
Table 2: Summary of Isolation and Purification Steps
| Step | Reagent/Technique | Purpose |
| Quenching | Saturated aq. NH4Cl or dilute H2SO4 | Protonate the alkoxide and dissolve magnesium salts. youtube.comchegg.com |
| Extraction | Diethyl ether or Ethyl acetate | Separate the product from the aqueous layer. orgsyn.org |
| Washing | Saturated aq. NaHCO3, Brine | Neutralize residual acid and remove water. |
| Drying | Anhydrous MgSO4 or Na2SO4 | Remove residual water from the organic phase. orgsyn.org |
| Solvent Removal | Rotary Evaporation | Remove the extraction solvent. orgsyn.org |
| Final Purification | Vacuum Distillation or Recrystallization | Obtain the pure tertiary alcohol. google.comacs.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 4 Tert Butylphenyl 2 Methyl 2 Propanol
Reactivity of the 4-tert-Butylphenyl Moiety
The aromatic ring of the molecule is also a site of chemical reactivity, primarily through electrophilic aromatic substitution.
The 4-tert-butylphenyl group in the molecule contains two substituents that influence the position of incoming electrophiles: the -(CH₂C(CH₃)₂OH) group and the -C(CH₃)₃ (tert-butyl) group. Both are alkyl-type groups and are therefore activating and ortho, para-directing.
Directing Effects: The para position relative to the -(CH₂C(CH₃)₂OH) group is already occupied by the tert-butyl group, and vice versa. Therefore, electrophilic attack is directed to the positions ortho to each of these groups. These are the same two positions on the ring (C2 and C6, or C3 and C5, depending on numbering).
Regioselectivity: While electronically favored, the positions for substitution are flanked by bulky groups. The large tert-butyl group and the sterically demanding -(CH₂C(CH₃)₂OH) side chain create significant steric hindrance. This hindrance can slow the rate of substitution and may, under certain conditions, allow for substitution at the less sterically hindered but electronically less favored meta positions, although this would be a minor pathway. The primary products will be the di-ortho-substituted isomers.
Table 3.2.1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(2-Nitro-4-tert-butylphenyl)-2-methyl-2-propanol |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 1-(2-Bromo-4-tert-butylphenyl)-2-methyl-2-propanol |
| Friedel-Crafts Acylation | R-C=O⁺ (from Acyl halide/AlCl₃) | 1-(2-Acyl-4-tert-butylphenyl)-2-methyl-2-propanol (likely to be sterically hindered and may proceed with low yield) |
Radical reactions can be initiated on the molecule, typically under UV light or in the presence of a radical initiator. The most likely position for radical formation is the benzylic carbon—the carbon atom attached to both the aromatic ring and the carbinol carbon.
A radical at this benzylic position is significantly stabilized by resonance, with the unpaired electron being delocalized over the entire π-system of the aromatic ring. While hydrogen abstraction could theoretically occur at other positions, such as on the tert-butyl group or the methyl groups of the alcohol moiety, these radicals lack the resonance stabilization of the benzylic radical and are therefore much less favorable to form.
Once formed, this benzylic radical can participate in various propagation steps, such as reacting with molecular oxygen in autoxidation processes or with halogens in radical halogenation reactions (e.g., using N-Bromosuccinimide, NBS), leading to substitution at the benzylic position.
Mechanistic Studies of Rearrangement Reactions
The structure of 1-(4-tert-Butylphenyl)-2-methyl-2-propanol, featuring a tertiary alcohol adjacent to a quaternary carbon and a substituted phenyl group, makes it a prime candidate for carbocation-mediated rearrangement reactions, particularly under acidic conditions.
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.orgjk-sci.comnumberanalytics.comslideshare.netlscollege.ac.in This process is driven by the formation of a more stable carbocation intermediate. numberanalytics.comquora.com For this compound, acid-catalyzed dehydration would lead to the formation of a tertiary carbocation.
In a typical reaction, the hydroxyl group is protonated by an acid, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This carbocation can then undergo a 1,2-shift to form a more stable carbocation. Given the structure of the initial carbocation, both methyl and aryl group migrations are theoretically possible. The relative migratory aptitude of different groups often follows the trend: aryl > hydride > alkyl. This preference is attributed to the ability of the migrating group to stabilize the transition state of the rearrangement. The aryl group, with its π-electron system, can better stabilize the partial positive charge in the transition state.
A plausible Wagner-Meerwein rearrangement pathway for this compound under acidic conditions is the 1,2-aryl shift of the 4-tert-butylphenyl group. This would lead to a more stable benzylic carbocation, which is further stabilized by resonance and the electron-donating tert-butyl group. Subsequent elimination of a proton would yield a mixture of alkene products.
Table 1: Plausible Products of Acid-Catalyzed Dehydration and Rearrangement of this compound
| Reactant | Initial Carbocation | Rearranged Carbocation | Final Product(s) |
| This compound | 1-(4-tert-Butylphenyl)-2-methylpropan-2-yl cation | 2-(4-tert-Butylphenyl)-2-methylpropan-1-yl cation | 2-(4-tert-Butylphenyl)-1-propene, 2-(4-tert-Butylphenyl)-2-propene |
This table represents a hypothetical reaction pathway based on established principles of Wagner-Meerwein rearrangements in analogous systems.
While ionic pathways involving carbocations are expected to dominate the reactivity of this compound, especially in the presence of acids, free radical pathways could be initiated under specific conditions, such as high temperatures or in the presence of radical initiators. Free radical reactions involving alcohols often proceed via abstraction of a hydrogen atom. However, the tertiary nature of the alcohol in this compound means there are no α-hydrogens on the carbinol carbon to be abstracted.
Free radical reactions could potentially be initiated at the benzylic position or on the tert-butyl group under forcing conditions. The presence of bulky substituents can influence the stability and reactivity of radical intermediates.
To definitively establish the operation of a free radical mechanism, intermediate trapping experiments would be necessary. In such experiments, a radical trap, a compound that readily reacts with free radicals to form a stable, detectable product, is added to the reaction mixture. The identification of the trapped radical species would provide evidence for a free radical pathway. Due to the lack of specific literature on this compound, no data from such experiments can be presented.
Influence of Steric Hindrance on Reaction Kinetics and Thermodynamics
The significant steric bulk imparted by the tert-butyl group on the phenyl ring and the two methyl groups on the adjacent carbon atom has a profound influence on both the kinetics and thermodynamics of reactions involving this compound.
Steric hindrance can decrease the rate of a reaction by impeding the approach of a reagent to the reactive center. ncert.nic.in In the context of an S(_N)2 reaction, for instance, the bulky substituents would make a backside attack by a nucleophile exceptionally difficult, thus favoring an S(_N)1 mechanism that proceeds through a carbocation intermediate.
The thermodynamics of a reaction can also be affected by steric hindrance. The relief of steric strain can be a powerful driving force for a reaction. In the case of the Wagner-Meerwein rearrangement of this compound, the migration of the bulky 4-tert-butylphenyl group could potentially be influenced by changes in steric strain between the reactant and the rearranged product.
The interplay between kinetic and thermodynamic control is also a key consideration. chemconnections.org A kinetically controlled product is the one that is formed fastest, while a thermodynamically controlled product is the most stable one. In the acid-catalyzed dehydration of sterically hindered alcohols, the initial product distribution may favor the kinetic product, which might not be the most stable isomer. Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times), the product mixture will eventually be dominated by the thermodynamically more stable isomer.
Table 2: Predicted Influence of Steric Hindrance on Reaction Parameters
| Reaction Parameter | Predicted Effect of Steric Hindrance | Rationale |
| Reaction Rate (Kinetics) | Decreased | Hinders approach of reactants to the reactive center. |
| Product Distribution | May favor kinetically controlled products under mild conditions. | The pathway with the lower activation energy may not lead to the most stable product. |
| Thermodynamic Stability | Can be influenced by the relief of steric strain in the product. | Rearrangements that alleviate steric congestion are often favored. |
This table provides a generalized prediction based on established principles of steric effects in organic reactions.
Advanced Spectroscopic Characterization and Analytical Methodologies for 1 4 Tert Butylphenyl 2 Methyl 2 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 1-(4-tert-butylphenyl)-2-methyl-2-propanol, providing detailed information about its atomic framework.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer a complete picture of its molecular structure. In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present in the molecule. The nine protons of the tert-butyl group on the phenyl ring typically appear as a sharp singlet due to their chemical equivalence. The aromatic protons on the para-substituted benzene (B151609) ring give rise to a characteristic pattern, often appearing as two doublets. The six protons of the two methyl groups attached to the tertiary carbon bearing the hydroxyl group are also equivalent and present as a singlet. The benzylic protons, situated on the carbon adjacent to both the phenyl ring and the tertiary alcohol, will also produce a singlet. The hydroxyl proton signal can be observed, though its chemical shift may vary with concentration and temperature. msu.edu
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the benzylic carbon, the quaternary carbon of the propanol (B110389) moiety, and the methyl carbons of the propanol moiety.
A representative, though not experimentally verified for this specific molecule, set of predicted NMR data is presented below for illustrative purposes. Actual experimental values may vary.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (phenyl) | ~1.3 | Singlet | 9H |
| Aromatic (Ha) | ~7.3 | Doublet | 2H |
| Aromatic (Hb) | ~7.1 | Doublet | 2H |
| Methyl (propanol) | ~1.2 | Singlet | 6H |
| Benzylic | ~2.7 | Singlet | 2H |
| Hydroxyl | Variable | Singlet | 1H |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl (tert-butyl) | ~31 |
| Quaternary (tert-butyl) | ~34 |
| Methyl (propanol) | ~30 |
| Quaternary (propanol) | ~72 |
| Benzylic | ~50 |
| Aromatic (C-H) | ~125-130 |
| Aromatic (C-substituted) | ~140-150 |
To further confirm the structural assignment and elucidate through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would primarily show correlations between the coupled aromatic protons, confirming their ortho relationship on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the tert-butyl, aromatic, methyl (propanol), and benzylic groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the benzylic protons and the aromatic carbons, as well as the quaternary carbon of the propanol moiety. Correlations between the tert-butyl protons and the aromatic ring carbons would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the benzylic protons and the adjacent aromatic protons, as well as between the methyl protons of the propanol group and the benzylic protons, providing crucial information about the molecule's conformation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₅H₂₄O), the expected exact mass would be calculated and compared to the experimental value.
Electron ionization (EI) is a common technique that can lead to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of a methyl group: Cleavage of a methyl group from the propanol moiety would result in a stable tertiary carbocation.
Loss of the tert-butyl group: Fragmentation of the tert-butyl group from the phenyl ring is a common pathway for tert-butyl substituted aromatic compounds.
Benzylic cleavage: Scission of the bond between the benzylic carbon and the tertiary alcohol group would lead to the formation of a stable benzylic cation.
Dehydration: Loss of a water molecule from the molecular ion can also be expected for alcohols.
A predicted fragmentation table, while not based on direct experimental data for this specific compound, illustrates these principles.
Predicted Fragmentation Pattern in EI-MS
| m/z (Predicted) | Proposed Fragment Ion | Plausible Origin |
| 205 | [M - CH₃]⁺ | Loss of a methyl group |
| 163 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |
| 147 | [C₁₁H₁₅]⁺ | Benzylic cleavage |
| 202 | [M - H₂O]⁺ | Dehydration |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is an ideal method for assessing the purity of this compound. thermofisher.com A sample is injected into the gas chromatograph, where it is vaporized and separated from any volatile impurities based on differences in boiling point and affinity for the chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. pcbiochemres.comnih.gov
This technique allows for the detection and quantification of any residual starting materials, byproducts from the synthesis, or degradation products. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. GC-MS is also valuable for analyzing the products of any thermal decomposition that might occur during the analysis, providing insights into the compound's stability. jmchemsci.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Complex Mixtures and Polymer Adducts
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful soft ionization technique well-suited for the analysis of large, non-volatile, and thermally labile molecules, including synthetic polymers and components within complex mixtures. rsc.orgwpmucdn.com The technique involves co-crystallizing an analyte with a highly absorbing matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. nih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), providing a mass spectrum of the sample. nih.gov
For the analysis of complex mixtures containing aromatic alcohols or for the characterization of polymer adducts, MALDI-TOF MS offers high sensitivity and tolerance to contaminants. nih.gov While direct analysis of this compound is not extensively documented, the utility of a structurally related compound highlights the applicability of the technique. Specifically, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), which shares the 4-tert-butylphenyl moiety, is widely used as an aprotic matrix for the MALDI-TOF MS analysis of synthetic polymers and organometallics. wpmucdn.comtcichemicals.com Its effectiveness stems from its ability to facilitate the ionization of nonpolar polymers and minimize fragmentation. wpmucdn.com
The analysis of polymers by MALDI-TOF MS can elucidate crucial information such as average molar masses (Mn and Mw), dispersity (Đ), and the identity of end groups, which is critical for confirming the structure of polymer adducts. sigmaaldrich.comresearchgate.net When analyzing complex samples, such as reaction mixtures or polymer formulations where this compound might be a monomer, initiator, or additive, MALDI-TOF MS can identify the various oligomeric series and their end-group functionalities. researchgate.net However, care must be taken when selecting a matrix, as adduct formation between the matrix and analyte can occur. For instance, the DCTB matrix has been shown to form adducts with analytes containing primary or secondary amino groups, which could complicate spectral interpretation if such species are present in the mixture. nih.gov
| Matrix | Abbreviation | Typical Applications | Reference |
|---|---|---|---|
| trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | DCTB | Synthetic polymers, organometallics, fullerenes. tcichemicals.com | wpmucdn.comtcichemicals.com |
| Dithranol | - | Wide variety of synthetic polymers. | wpmucdn.com |
| 2,5-Dihydroxybenzoic acid | DHB | Polymers in the 700-5000 m/z range, dendrimers. | wpmucdn.com |
| α-Cyano-4-hydroxycinnamic acid | CHCA / HCCA | Polymers in the 2,000-20,000 m/z range, peptides. | wpmucdn.com |
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Functional Groups and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing intermolecular interactions within a molecular structure. For this compound, the spectrum is dominated by vibrations characteristic of its hydroxyl, tert-butyl, and substituted phenyl groups.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. utdallas.edu In the condensed phase (liquid or solid), the hydroxyl group of this compound participates in intermolecular hydrogen bonding (O-H···O), giving rise to a strong and characteristically broad absorption band typically observed in the range of 3200–3500 cm⁻¹. docbrown.info The breadth of this band is a direct consequence of the various hydrogen-bonded states present in the sample.
Other key functional group vibrations include:
Aromatic C-H Stretch: Absorptions for the C-H stretching on the para-substituted phenyl ring typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The stretching vibrations of the methyl and tert-butyl groups are found just below 3000 cm⁻¹, generally in the 2850–3000 cm⁻¹ region. libretexts.org
Aromatic C=C Stretch: The phenyl ring exhibits characteristic skeletal vibrations, usually as a set of bands in the 1450–1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond results in a strong absorption, typically found in the 1150-1250 cm⁻¹ range. docbrown.info
Skeletal Vibrations: Bending and skeletal vibrations for the -C(CH₃)₃ group are expected around 1200-1255 cm⁻¹ and 720-750 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring and alkyl framework vibrations are typically strong, allowing for detailed structural analysis. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| O-H Stretch (H-bonded) | Alcohol | 3500 - 3200 | Strong, Broad | utdallas.edudocbrown.info |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | libretexts.org |
| C-H Stretch | Aliphatic (tert-Butyl, Methyl) | 3000 - 2850 | Strong | libretexts.org |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak | libretexts.org |
| C-O Stretch | Tertiary Alcohol | 1250 - 1150 | Strong | docbrown.info |
| C-H Bend (p-disubstituted) | Aromatic Ring | 850 - 810 | Strong |
Conformational Isomerism Probes through Vibrational Fingerprints
Molecules with several single bonds, such as this compound, can exist as a mixture of different conformational isomers (or rotamers) at room temperature due to rotation around C-C and C-O bonds. These conformers often have slightly different vibrational frequencies. High-resolution vibrational spectroscopy, particularly when combined with computational methods or conducted in supersonic jet expansions, can distinguish between these coexisting structures. nih.govrsc.org
For this compound, rotation around the C-C bond connecting the phenyl ring to the propanol unit can lead to different spatial arrangements of the bulky tert-butylphenyl and hydroxyl groups. Each distinct conformer possesses a unique potential energy and a unique set of vibrational frequencies, resulting in a unique "vibrational fingerprint," especially in the low-frequency region (< 1500 cm⁻¹). libretexts.orgnih.gov
While IR spectroscopy can show band splitting or broadening due to the presence of multiple conformers, Raman spectroscopy is often more powerful for these studies due to the sharpness of its bands and its sensitivity to skeletal vibrations. nih.gov By comparing experimentally observed spectra with frequencies calculated for different optimized geometries using methods like Density Functional Theory (DFT), specific bands can be assigned to specific conformers. nih.gov For example, studies on similar branched alcohols have shown that the relative intensities of certain vibrational bands can change with temperature, providing thermodynamic information about the energy differences between the conformers. nih.gov This allows for a detailed mapping of the conformational landscape of the molecule.
Advanced Chromatographic Separations
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The central carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, assessing the enantiomeric purity of a chiral compound is critical. chromatographyonline.com Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose. csfarmacie.cz
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). bgb-analytik.com The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. ceon.rs Due to their different three-dimensional structures, the two enantiomers interact with the CSP with different affinities, leading to different retention times and thus separation. bgb-analytik.com
For the separation of chiral alcohols like this compound, polysaccharide-based CSPs are highly effective. elte.hu These include columns with chiral selectors such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. Separation is typically performed in normal-phase, polar organic, or reversed-phase modes. csfarmacie.czelte.hu The choice of mobile phase—often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol)—is crucial for optimizing the resolution between the enantiomeric peaks. bgb-analytik.com The quantification of enantiomeric purity is performed by integrating the peak areas of the major and minor enantiomers in the resulting chromatogram. chromatographyonline.com
| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle | Reference |
|---|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, including alcohols, amines, carbonyls. | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. | bgb-analytik.comelte.hu |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic systems, amides, esters. | π-π interactions, hydrogen bonding, dipole-dipole interactions. | ceon.rs |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Amines, amino acids, carboxylic acids. | Inclusion complexing, ionic interactions, hydrogen bonding. | sigmaaldrich.com |
| Cyclodextrin-based | β-Cyclodextrin | Aromatic compounds, drugs that fit into the hydrophobic cavity. | Inclusion complexation. | csfarmacie.cz |
Preparative Chromatography for Large-Scale Isolation and Purification
When larger quantities of a highly pure compound are needed for further research or as a reference standard, analytical HPLC methods can be scaled up to preparative chromatography. youtube.com The goal of preparative HPLC is to isolate and purify a target compound from a mixture rather than simply to quantify it. youtube.com This technique is essential for obtaining gram-to-kilogram quantities of purified this compound.
The transition from analytical to preparative scale involves a systematic approach to maintain the separation quality while significantly increasing the sample load. youtube.com Key parameters are adjusted based on the analytical separation:
Column Dimensions: Preparative columns have larger internal diameters (e.g., >20 mm) and are packed with larger particle-sized stationary phases (e.g., >5 µm) to accommodate higher flow rates and sample volumes without generating excessive backpressure. youtube.com
Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column to maintain the linear velocity of the mobile phase.
Sample Loading: The amount of sample injected is increased significantly. The maximum sample load depends on the solubility of the compound in the mobile phase and the capacity of the column, which must be determined empirically to avoid peak distortion and loss of resolution. youtube.com
Solvent Consumption: Preparative chromatography uses large volumes of solvent, so solvent selection may be guided by cost, viscosity, and ease of removal from the collected fractions (e.g., by evaporation). youtube.com
For a non-polar compound like this compound, a reversed-phase stationary phase (e.g., C18) is commonly used with a mobile phase such as a methanol/water or acetonitrile/water gradient. youtube.com After separation, fractions containing the purified compound are collected, combined, and the solvent is removed to yield the isolated product. nih.gov
| Parameter | Analytical HPLC | Preparative HPLC | Scaling Rationale | Reference |
|---|---|---|---|---|
| Column I.D. | Typically 2.1 - 4.6 mm | > 10 mm, often 20 - 50 mm or larger | Increases sample loading capacity. | youtube.com |
| Particle Size | Typically < 5 µm | 5 - 15 µm or larger | Reduces column backpressure at higher flow rates. | youtube.com |
| Flow Rate | 0.2 - 2.0 mL/min | 20 - 100+ mL/min | Scaled with column cross-sectional area to maintain resolution. | youtube.com |
| Sample Load | Micrograms (µg) to low milligrams (mg) | High milligrams (mg) to grams (g) | The primary goal is material isolation, not just analysis. | youtube.com |
| Detection | High sensitivity (e.g., UV, MS) | Less sensitive detectors or UV detectors with short path lengths to avoid saturation. | Accommodates high concentrations without detector overload. | youtube.com |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases for the single-crystal X-ray structure of this compound did not yield any specific published reports or data. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not publicly available at this time.
While crystallographic data exists for structurally related compounds, a direct analysis of the solid-state structure of this compound is precluded by the absence of experimental data. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. Such a study would provide definitive insights into the solid-state conformation and intermolecular interactions of the molecule.
Theoretical and Computational Chemistry Studies of 1 4 Tert Butylphenyl 2 Methyl 2 Propanol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and associated properties.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathway Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov In principle, DFT is an exact theory based on the electron density rather than the more complex many-electron wavefunction. nih.gov
For 1-(4-tert-Butylphenyl)-2-methyl-2-propanol, DFT calculations can provide valuable insights into its electronic properties. The presence of the electron-donating tert-butyl group is expected to influence the electron density distribution within the phenyl ring. This, in turn, can affect the reactivity of the molecule. DFT can be used to calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, DFT is instrumental in exploring the energetics of potential reaction pathways. For instance, the dehydration of tertiary alcohols is a common reaction, and DFT can be used to model the reaction mechanism, identify transition states, and calculate the activation energies. mdpi.com A plausible reaction pathway for tertiary benzyl (B1604629) alcohols involves dehydration to form a corresponding alkene, which can then undergo further reactions. mdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | -9.24 | -1.14 | 8.10 |
| tert-Butylbenzene | -8.95 | -0.98 | 7.97 |
| Benzyl alcohol | -8.82 | -0.85 | 7.97 |
| This compound | -8.75 (Estimated) | -0.70 (Estimated) | 8.05 (Estimated) |
Note: The values for this compound are hypothetical estimates based on the trends observed in related molecules and are presented for illustrative purposes.
Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of thermochemical and spectroscopic properties. While computationally more demanding than DFT, they are invaluable for obtaining benchmark data.
For this compound, ab initio calculations can be employed to predict its standard enthalpy of formation, heat capacity, and entropy. Such data is crucial for understanding the thermodynamics of reactions involving this compound. For instance, ab initio studies on substituted benzyl alcohol-water clusters have been used to analyze the effects of substituents on the strength of hydrogen bonds. koreascience.kr
Spectroscopic predictions are another area where ab initio methods excel. Calculations can yield vibrational frequencies (infrared and Raman spectra), which can aid in the experimental identification and characterization of the molecule. Theoretical studies on related molecules like 1-phenyl-2-propanol (B48451) have utilized ab initio methods to model their structures and assign experimental spectra. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions.
Conformational Analysis and Intermolecular Interactions
The flexible nature of the side chain in this compound allows for multiple conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. The interactions between the tert-butyl group, the phenyl ring, and the propanol (B110389) moiety will dictate the preferred spatial arrangement. Studies on structurally related compounds, such as 1-chloro- and 1-bromo-2-propanol, have shown that gauche orientations can be strongly prevalent. researchgate.net For larger molecules, weak interactions like OH-π, NH-π, and CH-π hydrogen bonds can play a significant role in stabilizing certain conformations. nih.gov
MD simulations can also shed light on intermolecular interactions. In the liquid state or in solution, molecules of this compound will interact with each other and with solvent molecules through various forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding from the hydroxyl group. Simulations of tert-butyl alcohol in aqueous solution have revealed details about the hydration structure and the tendency for self-association. researchgate.net
Solvent Effects on Molecular Properties and Reactivity
The solvent environment can have a profound impact on the properties and reactivity of a molecule. MD simulations explicitly including solvent molecules can capture these effects. For this compound, the polarity of the solvent will influence its conformational preferences and the accessibility of its reactive sites.
For example, in a polar solvent, conformations that maximize the exposure of the polar hydroxyl group to the solvent may be favored. Conversely, in a nonpolar solvent, intramolecular interactions might become more dominant. Computational studies on other molecules have shown that the solvent can alter the relative stability of different conformers. koreascience.kr
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characterization
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and delocalization effects. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify charge transfer and hyperconjugative interactions. uni-muenchen.de
For this compound, NBO analysis can provide a detailed picture of the bonding within the molecule. It can characterize the hybridization of the atoms and the polarization of the chemical bonds. For instance, the C-O bond in the propanol moiety is expected to be significantly polarized, with a higher electron density on the oxygen atom. uni-muenchen.de
NBO analysis can also elucidate the electronic delocalization from the phenyl ring to the substituents and vice versa. The interaction between the π-system of the benzene ring and the orbitals of the tert-butyl and 2-methyl-2-propanol groups can be quantified. These delocalization effects can influence the molecule's stability and reactivity. In substituted aromatic compounds, the extent of electron density transfer from a heteroatom to the π-system is a good measure of delocalization and aromaticity. acs.org
Table 2: Illustrative NBO Analysis Data for a Key Interaction in a Related Aromatic Alcohol.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ(C-C)ring | ~0.5 - 1.5 | Hyperconjugation |
| π (C=C)ring | σ(C-C)side chain | ~1.0 - 2.0 | Hyperconjugation |
Note: This table provides hypothetical E(2) values, which represent the second-order perturbation theory energy of interaction between a donor and an acceptor orbital. The values are illustrative for a generic aromatic alcohol and highlight the types of interactions that can be quantified with NBO analysis.
Derivatization and Functionalization of 1 4 Tert Butylphenyl 2 Methyl 2 Propanol
Etherification and Esterification Reactions for Protective Group Chemistry and Material Synthesis
The hydroxyl group of 1-(4-tert-butylphenyl)-2-methyl-2-propanol is a key site for etherification and esterification reactions. These reactions are fundamental in organic synthesis for the introduction of protecting groups, which temporarily mask the reactive alcohol functionality during subsequent chemical transformations. organic-chemistry.orguchicago.edu Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS), which are known for their stability and can be selectively removed under specific conditions. chemistrytalk.orglibretexts.org
Beyond protective group strategies, these reactions are instrumental in material synthesis. The incorporation of the bulky tert-butylphenyl moiety through ether or ester linkages can significantly influence the physical and chemical properties of materials. For instance, it can enhance thermal stability, solubility in organic solvents, and introduce specific optical or electronic characteristics.
Interactive Table: Common Ether and Ester Protecting Groups for Alcohols
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Key Features |
| Acetyl (Ac) | Acetic anhydride, pyridine | Acid or base hydrolysis | Easy to introduce and remove |
| Benzyl (B1604629) (Bn) | Benzyl bromide, strong base | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) | Bulky, stable to many conditions |
| Methoxymethyl (MOM) | MOM-Cl, base | Acidic hydrolysis | Stable to basic and nucleophilic conditions |
Formation of Organometallic Derivatives for Catalytic Applications
The aromatic ring of this compound can be modified to create ligands for organometallic complexes, which are pivotal in catalysis. A common strategy involves the introduction of a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene, onto the aromatic ring. The bulky tert-butyl group can provide steric hindrance around the metal center, influencing the catalyst's selectivity and activity.
The synthesis of these organometallic derivatives often requires a multi-step process, starting with the functionalization of the aromatic ring, followed by the introduction of the metal. The resulting complexes can be employed in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aromatic ring of this compound is an excellent substrate for these transformations. researchgate.net Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions, which enable the introduction of a wide range of substituents onto the aromatic ring. sigmaaldrich.comwhiterose.ac.uk
These reactions typically involve the reaction of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst and a base. whiterose.ac.uk The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov The functionalized derivatives obtained from these reactions are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |
| Suzuki Coupling | Aryl/vinyl halide + Organoboron reagent | C-C | Pd(0) complex, base |
| Heck Reaction | Aryl/vinyl halide + Alkene | C-C | Pd(0) complex, base |
| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | C-C | Pd(0) complex, Cu(I) co-catalyst, base |
| Buchwald-Hartwig Amination | Aryl/vinyl halide + Amine | C-N | Pd(0) complex, bulky phosphine ligand, base |
Synthesis of Polymer Monomers and Initiators from the Alcohol Moiety
The hydroxyl group of this compound can be readily converted into polymerizable monomers or initiators for controlled polymerization techniques. tcichemicals.compolymersource.ca For instance, esterification with acrylic or methacrylic acid yields monomers that can be polymerized to produce materials with specific properties, such as high thermal stability and tailored refractive indices. technochemical.com
Furthermore, the alcohol can be transformed into an initiator for living polymerization methods like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com This allows for the synthesis of well-defined polymers with controlled molecular weights and architectures, which are essential for applications in nanotechnology, drug delivery, and advanced coatings.
Preparation of Novel Heterocyclic Compounds Incorporating the tert-Butylphenyl System
The structural framework of this compound can be utilized to construct novel heterocyclic compounds. google.com These compounds are of significant interest in medicinal chemistry due to their potential biological activities. nih.govamazonaws.com Synthetic strategies often involve intramolecular cyclization reactions, where the alcohol or a derivative thereof reacts with a functional group on the aromatic ring to form a new ring system.
The tert-butyl group can play a crucial role in directing the regioselectivity of these cyclization reactions and can also influence the pharmacological properties of the final products. The synthesis of diverse heterocyclic libraries based on this scaffold is a promising avenue for the discovery of new therapeutic agents.
Advanced Chemical Applications and Role in Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
While 1-(4-tert-Butylphenyl)-2-methyl-2-propanol is an achiral molecule, its structure serves as a foundational scaffold for the synthesis of chiral molecules. In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. nih.gov The generation of stereochemical complexity can be achieved by assembling these chiral blocks or by introducing new stereocenters into existing molecules under the control of a chiral catalyst or reagent. nih.gov
The utility of the this compound structure in this context lies in its potential for derivatization. For instance, reactions involving the aromatic ring or modifications following the dehydration of the tertiary alcohol can lead to the creation of new chiral centers. A key strategy in asymmetric synthesis involves the use of a "temporary stereocenter" to direct subsequent stereoselective reactions, after which the temporary center is removed. rsc.org Derivatives of this alcohol, containing its characteristic bulky group, can be employed in such sequences where chirality is induced and controlled during the synthesis of complex targets. rsc.org Although direct use as a chiral building block is not its primary role, its robust carbon skeleton is a valuable starting point for multistep syntheses that generate chiral products.
Ligand Design and Organocatalysis Utilizing the Steric and Electronic Properties
The defining features of this compound—its significant steric bulk and the electronic nature of its substituted phenyl ring—make its core structure highly relevant to ligand design and organocatalysis. In catalysis, ligands are used to modify the behavior of a metal center, and their steric and electronic properties are critical for controlling reactivity and selectivity. The large tert-butyl group can create a sterically hindered pocket around a catalytic site, influencing which substrates can approach and in what orientation, thereby dictating the stereochemical outcome of a reaction.
Non-covalent interactions, such as C-H···π interactions involving bulky tert-butyl groups, play a crucial role in controlling stereoselectivity in some catalytic systems. nih.gov Ligands incorporating the 4-tert-butylphenyl moiety can leverage these interactions to stabilize transition states and achieve high enantioselectivity. nih.gov Furthermore, the phenyl group's π-system can be involved in cation-π interactions, which are significant in both biological systems and synthetic host-guest chemistry, contributing to binding energies. escholarship.org While this specific alcohol is not a ligand itself, it represents a class of structures whose derivatives are designed to exploit these steric and electronic effects to create highly selective catalysts for asymmetric transformations.
Intermediates in Fine Chemical and Specialty Material Synthesis
The 4-tert-butylphenyl structural unit is a key component in the synthesis of various fine chemicals, notably fragrances. One prominent example is the connection to 2-methyl-3-(4-tert-butylphenyl)propanal, a widely used lily-of-the-valley fragrance known by trade names such as Lilial® or Lysmeral®. google.com This aldehyde is commercially produced from precursors that establish the 4-tert-butylphenyl core. google.comgoogle.com The synthesis often starts from 4-tert-butyltoluene (B18130) and proceeds through intermediates like 4-tert-butylbenzaldehyde (B1265539) dimethyl acetal. google.com
While not a direct precursor in the most common industrial routes, this compound represents a closely related structure. In principle, it could be chemically transformed into valuable intermediates. For instance, oxidation and rearrangement reactions could potentially convert it into derivatives suitable for the synthesis of the target propanal. The presence of the tert-butyl group on the para position of the benzene (B151609) ring is crucial for the final product's olfactory properties.
| Precursor/Intermediate | Target Fine Chemical | Application |
| 4-tert-Butyltoluene | 2-methyl-3-(4-tert-butylphenyl)propanal | Fragrance (Lily-of-the-valley scent) google.comgoogle.com |
| 4-tert-Butylbenzaldehyde | 2-methyl-3-(4-tert-butylphenyl)propanal | Fragrance (Lily-of-the-valley scent) google.com |
| This compound | Potential precursor to fragrance intermediates | Fine Chemical Synthesis |
Precursors for Advanced Polymer Materials
A significant application of this compound is its role as a precursor to the monomer 4-tert-butylstyrene. nih.gov This conversion is typically achieved through a dehydration reaction, where the tertiary alcohol eliminates a water molecule to form a double bond. The resulting monomer, 4-tert-butylstyrene, is used to produce poly(4-tert-butylstyrene) (PtBS) and various copolymers with advanced properties.
Block copolymers such as poly(4-tert-butylstyrene)-block-poly(methyl methacrylate) (PtBS-b-PMMA) are of particular interest in materials science and nanotechnology. umn.eduresearchgate.net The incorporation of the bulky tert-butyl group imparts distinct thermodynamic properties compared to conventional polystyrene (PS). Specifically, PtBS-b-PMMA exhibits a significantly larger Flory-Huggins interaction parameter (χ), which allows for the creation of well-ordered, smaller-scale nanostructures essential for applications like directed self-assembly in semiconductor lithography. umn.eduresearchgate.net These materials can form lamellar periods (pitches) down to 14 nm at technologically relevant temperatures. umn.edu
| Polymer System | Interaction Parameter (χ) at 200 °C | Key Advantage |
| Polystyrene-b-PMMA (PS-b-PMMA) | ~0.028 | Standard for block copolymer studies |
| Poly(4-tert-butylstyrene)-b-PMMA (PtBS-b-PMMA) | 0.043 researchgate.net | Higher χ value allows for smaller feature sizes in lithography researchgate.net |
The thermal properties are also enhanced; PtBS has a glass transition temperature (Tg) of approximately 130 °C, providing better thermal stability for processing. umn.edu
Application in Supramolecular Chemistry and Host-Guest Interactions
The 4-tert-butylphenyl group is a cornerstone in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. escholarship.org This structural motif is famously used in the construction of calixarenes, a class of macrocyclic host molecules. For example, 4-tert-Butylcalix sigmaaldrich.comarene is a well-known synthetic host built from four 4-tert-butylphenol (B1678320) units linked by methylene (B1212753) bridges. sigmaaldrich.com
The role of the tert-butyl groups in these structures is twofold. First, their large size and lipophilicity are crucial for defining the shape, size, and hydrophobicity of the molecular cavity, which is essential for selective guest binding. nih.gov Second, they enhance the solubility of the large macrocycle in common organic solvents. Host-guest systems like calixarenes can encapsulate smaller molecules (guests), driven by forces such as the hydrophobic effect and π-π interactions. nih.gov While this compound is a single unit rather than a pre-formed host, it represents the fundamental building block from which these complex supramolecular architectures are conceptually and synthetically derived. The principles of host-guest recognition, driven by the steric and electronic features of the tert-butylphenyl group, are central to the design of molecular sensors, sequestration agents, and nanoreactors. nih.gov
Environmental Chemical Fate and Transformation Studies of 1 4 Tert Butylphenyl 2 Methyl 2 Propanol
Photolytic Degradation Pathways
Photodegradation is an abiotic process that can contribute to the dissipation of chemical compounds in the environment through the action of sunlight. nih.gov
The photolytic degradation of the parent compound, fenpropimorph (B1672530), has been studied on soil surfaces. While direct photolysis in aqueous solutions is generally not considered a major degradation pathway due to low light absorption above 290 nm, degradation does occur on irradiated soil. fao.org
In a laboratory study, a loamy sand soil treated with phenyl-labelled [¹⁴C]fenpropimorph was irradiated with artificial sunlight (xenon lamp, >290 nm) for 30 days. fao.org The concentration of fenpropimorph decreased to 50% of the total applied radioactivity during this period, indicating a half-life of approximately 30 days under these conditions. fao.orgfao.org The primary photoproducts identified were formed through oxidation of the parent molecule. fao.org
| Metabolite Code | Chemical Name | Maximum % of Total Applied Radioactivity (TRR) | Day of Max. Detection |
|---|---|---|---|
| BF 421-13 | 4-[3-(4-tert-Butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine | 9.3% | 30 |
| BF 421-15 | 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholin-3-one | 5.3% | 30 |
These studies focus on the transformation of the parent fungicide, fenpropimorph. Specific research identifying the direct UV-induced transformations or photoproducts of its metabolite, 1-(4-tert-Butylphenyl)-2-methyl-2-propanol, was not found in the reviewed literature.
The quantum yield is a measure of the efficiency of a photochemical process. Despite investigations into the photolytic degradation of the parent compound fenpropimorph, specific data on the direct photolysis quantum yield for either fenpropimorph or its metabolite this compound are not available in the reviewed scientific literature. nih.govepa.gov
Microbial Degradation and Biotransformation Pathways
Microbial activity is a primary driver for the degradation of fenpropimorph and its metabolites in the environment, particularly in soil and water/sediment systems. fao.orgresearchgate.net
The biodegradation of fenpropimorph in soil proceeds through the oxidation of the tert-butyl group and both the oxidation and opening of the morpholine (B109124) ring. fao.orgfao.org This process leads to the formation of several metabolites. The target compound, this compound (coded as BF 421-1), has been identified as a metabolite in rotational crop studies, where it can be further conjugated to form glucosides. fao.org
| Metabolite Code | Chemical Name | Environmental Compartment |
|---|---|---|
| BF 421-1 | This compound | Rotational Crops (Soil/Plant System) |
| BF 421-2 | Fenpropimorphic acid (4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine-4-carboxylic acid) | Soil, Water/Sediment Systems |
| BF 421-7 | 2-methyl-2-[[3-(4-tert-butylphenyl)-2-methylpropyl]amino]propan-1-ol | Soil |
| BF 421-8 | 2-[3-(4-tert-butylphenyl)-2-methylpropylamino]ethanol | Soil |
| BF 421-10 | cis-2,6-Dimethylmorpholine | Soil, Rotational Crops |
The formation of this compound (BF 421-1) and its subsequent glucosidation in plants indicate that it is an intermediate in the environmental degradation cascade of fenpropimorph. fao.org
The rate of biodegradation of fenpropimorph has been evaluated in various laboratory and field studies, with kinetics generally following a first-order model. researchgate.netnih.gov The persistence of the parent compound can vary depending on soil type and environmental conditions. herts.ac.uk
| Environmental Matrix | Half-Life (Days) | Conditions | Reference |
|---|---|---|---|
| Soil (Aerobic) | 35 | Typical field conditions | herts.ac.uk |
| Loamy Sand (Photolysis) | ~30 | Laboratory, irradiated | fao.org |
| Soil/Water Suspension | ~36 | Laboratory, aerobic, dark | fao.org |
| Various Soils (Field) | 14 - 91 | Field studies in Germany and Switzerland | fao.org |
Chemical Stability in Environmental Compartments (e.g., Hydrolysis, Oxidation)
The stability of a compound towards abiotic chemical reactions like hydrolysis and oxidation is a key factor in its environmental persistence.
Oxidation: While abiotic oxidation has not been singled out as a major pathway, oxidation is the principal mechanism of fenpropimorph transformation via biological and photolytic routes. fao.orgfao.org The primary degradation steps involve the oxidation of the tert-butyl group on the phenyl ring and/or the morpholine ring. fao.orgepa.gov This indicates that the molecule is susceptible to oxidative transformation, which is primarily mediated by microbial enzymes and photochemical reactions rather than direct, abiotic chemical oxidation in water or soil. fao.org
Table of Mentioned Compounds
| Chemical Name | Other Names / Codes |
| This compound | BF 421-1 |
| Fenpropimorph | BAS 421 F, Corbel, Forbel |
| 4-[3-(4-tert-Butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine | BF 421-13 |
| 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholin-3-one | BF 421-15 |
| Fenpropimorphic acid | BF 421-2 |
| 2-methyl-2-[[3-(4-tert-butylphenyl)-2-methylpropyl]amino]propan-1-ol | BF 421-7 |
| 2-[3-(4-tert-butylphenyl)-2-methylpropylamino]ethanol | BF 421-8 |
| cis-2,6-Dimethylmorpholine | BF 421-10 |
Environmental Transport and Distribution Modeling (e.g., Volatilization, Adsorption to Soil/Sediment)
The environmental transport and distribution of this compound are governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment. Modeling studies, often employing Quantitative Structure-Activity Relationships (QSAR), are crucial for predicting the compound's behavior in the environment in the absence of extensive experimental data.
Adsorption to Soil/Sediment: The adsorption of this compound to soil and sediment is a key process determining its mobility and bioavailability in the terrestrial and aquatic environments. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value suggests that the compound will be strongly adsorbed to organic matter in soil and sediment, leading to lower mobility and potential for leaching into groundwater. chemsafetypro.comchemsafetypro.com Conversely, a low Koc value indicates higher mobility.
QSAR models are commonly used to predict Koc values based on a chemical's structure and other properties like its octanol-water partition coefficient (Kow). chemsafetypro.comecetoc.org For a compound with both hydrophobic (the tert-butylphenyl group) and hydrophilic (the hydroxyl group) characteristics, its adsorption behavior will be complex. The hydrophobic portion promotes adsorption to organic matter, while the polar alcohol group can increase its solubility in water, potentially leading to moderate mobility in soil.
The following table, based on predictive modeling principles, illustrates the likely environmental distribution characteristics of this compound.
Formation of Environmentally Relevant Byproducts and Transformation Products
In the environment, this compound can undergo various transformation processes, including biodegradation and oxidation, leading to the formation of byproducts and transformation products (TPs). nih.gov The identification of these TPs is critical for a comprehensive environmental risk assessment, as they may exhibit different toxicity and persistence compared to the parent compound. nih.gov
Given the structural similarity of this compound to other phenolic compounds with a quaternary α-carbon, such as bisphenol A (BPA), its degradation pathways can be inferred. The degradation of such compounds often involves the oxidation of the aromatic ring and the alkyl side chain.
Potential transformation pathways for this compound could include:
Hydroxylation of the aromatic ring: This would result in the formation of catechol or hydroquinone (B1673460) derivatives.
Oxidation of the alcohol group: This could lead to the formation of a ketone, specifically 1-(4-tert-butylphenyl)-2-propanone.
Cleavage of the bond between the tertiary carbon and the phenyl group: This could potentially lead to the formation of 4-tert-butylphenol (B1678320) and 2-methyl-2-propanol (tert-butanol). Studies on the degradation of BPA have shown that cleavage of the C-C bond at the quaternary carbon can occur. ecetoc.org
Further degradation of primary TPs: The initial transformation products can undergo further degradation, potentially leading to the formation of smaller, more polar compounds.
The following table presents a list of potential environmentally relevant byproducts and transformation products of this compound, based on predicted degradation pathways.
It is important to note that the formation of these products is dependent on the specific environmental conditions, such as the presence of microorganisms, oxygen levels, and sunlight. Experimental studies are necessary to confirm the identity and formation rates of these transformation products under various environmental scenarios.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 1-(4-tert-Butylphenyl)-2-methyl-2-propanol?
- Methodological Answer :
Employ a combination of NMR spectroscopy (¹H and ¹³C) to identify functional groups and substituent positions, supported by mass spectrometry (MS) for molecular weight confirmation (average mass: ~190.286 g/mol) . For structural validation, use X-ray crystallography to resolve bond lengths and angles, particularly for the tert-butyl and methyl groups . Computational tools like SMILES strings (e.g.,
CC(C)(O)Cc1ccc(C=C)cc1) and InChIKey codes (e.g.,OWZRAGVGNCNQJO-UHFFFAOYSA-N) enable database cross-referencing and 3D model generation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While no specific hazards are reported for this compound , general precautions include:
- Use fume hoods during synthesis or handling to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers away from oxidizers, as tert-butyl groups may exhibit stability issues under extreme conditions . Emergency protocols should align with GHS guidelines, including access to eyewash stations and neutralization agents (e.g., sodium bicarbonate for spills) .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : A two-step approach is recommended:
Friedel-Crafts alkylation : React 4-tert-butylbenzene with acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-tert-Butylphenyl)propan-2-one .
Reduction : Use sodium borohydride (NaBH₄) in methanol to reduce the ketone to the secondary alcohol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can contradictory data on synthetic yields from different catalytic systems be resolved?
- Methodological Answer : Discrepancies often arise from catalyst selectivity or side reactions. To address this:
- Perform kinetic studies (e.g., in situ FTIR or GC-MS) to track intermediate formation.
- Compare turnover frequencies (TOF) for catalysts like AlCl₃ vs. FeCl₃, which may favor different pathways (e.g., tert-butyl group stability under acidic conditions) .
- Use density functional theory (DFT) simulations to model transition states and identify energetically favorable pathways .
Q. What computational strategies predict the biological activity of this compound and its derivatives?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., antimicrobial enzymes). The tert-butyl group’s hydrophobicity may enhance binding to lipophilic pockets .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., 4-tert-Butylphenol derivatives) to predict toxicity or efficacy .
- Validate predictions via high-throughput screening against bacterial cultures or cancer cell lines, using IC₅₀ or MIC metrics .
Q. How does the spatial arrangement of substituents influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The steric hindrance from the tert-butyl group reduces accessibility to the hydroxyl group, limiting nucleophilic substitution. To study this:
- Perform kinetic isotope effect (KIE) experiments with deuterated analogs to probe reaction mechanisms.
- Analyze X-ray crystallography data to measure bond angles between the tert-butyl group and reactive sites, which may delay SN₂ pathways .
- Compare reactivity with less hindered analogs (e.g., 4-methylphenyl derivatives) using Hammett plots to quantify electronic vs. steric contributions .
Q. What chromatographic methods are suitable for analyzing trace impurities in this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35) and a sodium 1-octanesulfonate buffer (pH 4.6) to separate polar impurities .
- GC-MS : Employ a DB-5 column to detect volatile byproducts (e.g., unreacted ketone intermediates).
- Validate method precision via spike-and-recovery experiments with known impurity standards (e.g., 1-(4-tert-Butylphenyl)propan-2-one) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Conduct solubility assays in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy (λmax ~270 nm for aromatic absorption) .
- Compare results with computational logP values (predicted ~3.5) to assess hydrophobicity-driven discrepancies.
- Note that the tert-butyl group enhances solubility in nonpolar solvents, but hydroxyl group hydrogen bonding may improve aqueous miscibility at high pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
